N,N,N’,N’-Tetramethylethylenediamine (TEMED) is used in the preparation of acrylamide hydrogels and sodium dodecyl sulfate-polyacrylamide gels. These gels are commonly used in electrophoresis, a laboratory method used to separate mixtures of proteins or nucleic acids based on their size, electric charge, and other physical properties.
The reaction afforded N,N’-alkylidene bisamides in high yields and in short times.
Application in the Preparation of Anion Exchange Membranes for Solid Alkaline Fuel Cells
N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells.
N,N,N',N'-Tetramethyl-1,4-butanediamine is an organic compound characterized by the molecular formula C₈H₂₀N₂ and a molecular weight of approximately 144.26 g/mol. It appears as a colorless to light yellow liquid, exhibiting solubility in both water and various organic solvents. This compound is noted for its strong basicity, making it a valuable catalyst in numerous
N,N,N',N'-Tetramethyl-1,4-butanediamine can pose the following safety hazards:
The biological activity of N,N,N',N'-Tetramethyl-1,4-butanediamine is noteworthy due to its interactions with cellular mechanisms. It has been identified in several plant species, including Duboisia myoporoides, Solanum wendlandii, and Hyoscyamus reticulatus, suggesting potential roles in plant metabolism . The compound influences cell signaling pathways and gene expression, which may affect cellular responses and functions. Its ability to modulate enzyme activity positions it as a useful tool in biochemical research .
There are multiple methods for synthesizing N,N,N',N'-Tetramethyl-1,4-butanediamine:
N,N,N',N'-Tetramethyl-1,4-butanediamine finds diverse applications across various fields:
Studies on N,N,N',N'-Tetramethyl-1,4-butanediamine have revealed its interactions with biomolecules, highlighting its role as both an enzyme inhibitor and activator depending on the biochemical context. Its ability to neutralize acids suggests that it can modulate enzyme activities and influence gene expression. The compound's stability over time is crucial for understanding its long-term effects on cellular functions in both in vitro and in vivo studies .
Several compounds exhibit structural similarities to N,N,N',N'-Tetramethyl-1,4-butanediamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N,N,N',N'-Tetramethyl-1,3-butanediamine | C₈H₂₀N₂ | Similar basicity; used as a catalyst |
N,N-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | Less sterically hindered; different reactivity |
1,4-Diaminobutane | C₄H₁₂N₂ | Simple diamine; precursor for tetramethylation |
These compounds share structural features but differ in their reactivity profiles and applications. N,N,N',N'-Tetramethyl-1,4-butanediamine stands out due to its strong basicity and versatility as a catalyst in polymer chemistry.
Flammable;Corrosive